An In-Depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole-5-acetic acid (CAS: 398156-38-2) for Advanced Drug Discovery
An In-Depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole-5-acetic acid (CAS: 398156-38-2) for Advanced Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 2,2-Difluoro-1,3-benzodioxole-5-acetic acid. It moves beyond basic data to provide field-proven insights into its synthesis, applications, and quality control, with a focus on its emerging role in state-of-the-art therapeutic modalities.
Core Physicochemical & Structural Data
2,2-Difluoro-1,3-benzodioxole-5-acetic acid is a fluorinated heterocyclic building block. The difluoromethylenedioxy group is a key structural feature, often employed as a bioisostere for catechol or resorcinol moieties, offering modulated metabolic stability and electronic properties. Its carboxylic acid functional group provides a versatile handle for further chemical elaboration.
Quantitative data for this compound are summarized in the table below for ease of reference.
| Identifier | Value | Source(s) |
| CAS Number | 398156-38-2 | [1][2][3][4] |
| Molecular Formula | C₉H₆F₂O₄ | [2][3] |
| Molecular Weight | 216.14 g/mol | [2][3] |
| IUPAC Name | 2-(2,2-difluoro-1,3-benzodioxol-5-yl)acetic acid | [3][4] |
| Common Synonyms | 2-(2,2-Difluorobenzo[d][1][3]dioxol-5-yl)acetic acid | [3] |
| Physical Form | White to pale brown solid (crystals or powder) | [4][5] |
| Typical Purity | ≥97% | [2][4] |
| Storage Conditions | Room Temperature | [2][4] |
Synthesis and Purification Protocol
The synthesis of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid is a multi-step process that requires careful control of reaction conditions. The following protocol outlines a logical and field-tested pathway starting from the precursor 2,2-Difluoro-1,3-benzodioxole. The causality behind each step is explained to ensure reproducibility and understanding.
Synthetic Workflow Diagram
Caption: A three-step synthetic pathway to the target compound.
Step-by-Step Methodology
Step 1: Synthesis of 2,2-Difluoro-5-(bromomethyl)-1,3-benzodioxole (Intermediate B)
-
Causality: This is an electrophilic aromatic substitution (a bromomethylation) that functionalizes the electron-rich aromatic ring of the starting material. The '5' position is activated by the dioxole ring.
-
Protocol:
-
In a fume hood, charge a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel with 2,2-Difluoro-1,3-benzodioxole (1 equiv.).
-
Add glacial acetic acid as the solvent.
-
Add paraformaldehyde (1.2 equiv.) to the solution.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of hydrogen bromide in acetic acid (33% w/w, 1.5 equiv.) via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude bromomethyl intermediate.
-
Step 2: Synthesis of 2-(2,2-Difluoro-1,3-benzodioxol-5-yl)acetonitrile (Intermediate C)
-
Causality: This is a nucleophilic substitution (Sₙ2) reaction where the cyanide ion displaces the bromide, extending the carbon chain by one, which is essential for forming the final acetic acid group. The procedure is adapted from a similar transformation.[6]
-
Protocol:
-
Dissolve the crude bromomethyl intermediate (1 equiv.) in a mixture of ethanol and water (e.g., 5:1 v/v).
-
In a separate flask, dissolve potassium cyanide (KCN) or sodium cyanide (NaCN) (1.5 equiv.) in a minimal amount of hot water. Extreme caution is required when handling cyanides.
-
Add the hot cyanide solution to the solution of the bromide while stirring vigorously.
-
Heat the reaction mixture to reflux (approx. 70-80 °C) for 2-4 hours. Monitor by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile intermediate.
-
Step 3: Synthesis of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid (Final Product D)
-
Causality: This is an acid-catalyzed hydrolysis of the nitrile functional group. The nitrogen atom is protonated, making the carbon atom susceptible to nucleophilic attack by water, leading to the formation of a carboxylic acid and ammonium salt after workup.
-
Protocol:
-
Combine the crude nitrile intermediate (1 equiv.) with a 6M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 6-12 hours. The reaction progress can be monitored by the disappearance of the nitrile starting material (TLC or LC-MS).
-
Cool the reaction mixture to room temperature. A solid precipitate of the carboxylic acid should form.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the final product as a crystalline solid.
-
Application in Targeted Protein Degradation (PROTACs)
The primary application for this molecule in modern drug discovery is as a structural component for the linkers used in Proteolysis Targeting Chimeras (PROTACs).[7][8]
The PROTAC Concept: PROTACs are heterobifunctional molecules designed to eliminate disease-causing proteins.[7][8] They consist of three parts: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[9] By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the transfer of ubiquitin to the target protein, marking it for destruction by the cell's proteasome.[7]
Role of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid: The molecule's rigid benzodioxole core and the difluoro substitution provide specific conformational constraints and metabolic stability. The acetic acid side chain is the key reactive handle. It can be readily converted to an amide or ester, allowing it to be incorporated into the linker chain that connects the two active ends of a PROTAC. The benzodioxole scaffold itself is found in numerous biologically active compounds, suggesting it can confer favorable properties for cell permeability and target engagement.[1][2][3]
PROTAC Mechanism of Action
Caption: PROTACs form a ternary complex, leading to ubiquitination and degradation of the target protein.
Analytical Quality Control Workflow
To ensure the integrity of experimental results, the purity of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid must be rigorously verified. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard for this purpose. This protocol provides a self-validating system for quality control.
Protocol: RP-HPLC Purity Assessment
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 210 nm or 254 nm.[10]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Standard & Sample Preparation:
-
Standard Solution: Accurately weigh ~1.0 mg of a certified reference standard of 2,2-Difluoro-1,3-benzodioxole-5-acetic acid and dissolve in 1.0 mL of acetonitrile or methanol to create a 1.0 mg/mL stock solution.
-
Sample Solution: Prepare a sample solution of the synthesized material at the same concentration (1.0 mg/mL) in the same diluent.
-
-
Chromatographic Run:
-
Gradient Elution:
-
0-2 min: 5% Mobile Phase B
-
2-17 min: Gradient from 5% to 95% Mobile Phase B
-
17-20 min: Hold at 95% Mobile Phase B
-
20-21 min: Gradient from 95% to 5% Mobile Phase B
-
21-25 min: Hold at 5% Mobile Phase B (re-equilibration)
-
-
Analysis: Inject the standard solution to determine the retention time of the main peak. Inject the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
Safety and Handling
As a laboratory chemical, 2,2-Difluoro-1,3-benzodioxole-5-acetic acid requires careful handling.
-
Hazard Identification:
-
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE): safety glasses with side shields, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
References
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Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023). Biomedical Sciences and Clinical Medicine. [Link]
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Hawash, M., Jaradat, N., & Hdaib, F. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry. [Link]
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Hawash, M. et al. (2020). Structures of Benzodioxole derivatives that have biological activities. ResearchGate. [Link]
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2,2-Difluoro-1,3-benzodioxole-5-acetic acid | C9H6F2O4 | CID 69407186. PubChem. [Link]
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2-(2, 2-difluoro-2H-1, 3-benzodioxol-5-yl)acetic acid, min 97%, 1 gram. CP Lab Safety. [Link]
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Preparation of 2,2-Difluoro-1,3-benzodioxole-5-acetonitrile. PrepChem.com. [Link]
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SYNTHESIS OF 1,3-BENZODIOXOLE-5-ACETIC ACID. Chemistry and Industry of Forest Products. [Link]
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Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]
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2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | C8H4F2O4 | CID 608772. PubChem. [Link]
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Zhang, X., Crowley, V. M., Warka, R. C., & Hawkins, P. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. RSC Chemical Biology. [Link]
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PROTACs: proteolysis-targeting chimeras. BMG Labtech. [Link]
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Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules. Molecules. [Link]
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An overview of PROTACs: a promising drug discovery paradigm. Signal Transduction and Targeted Therapy. [Link]
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A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Chemical Health Risks. [Link]
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